Rizatriptan-d6 benzoate is a deuterated form of the triptan class of medications, specifically designed for the treatment of migraine. This compound is a benzoate salt of rizatriptan, which itself is a selective agonist for serotonin receptors, primarily the 5-HT_1B and 5-HT_1D subtypes. The incorporation of deuterium in its molecular structure enhances its pharmacokinetic properties, potentially improving metabolic stability and reducing the frequency of dosing.
Rizatriptan-d6 benzoate is synthesized from rizatriptan through a process that involves the addition of deuterated solvents or reagents during its preparation. The compound is utilized in pharmaceutical research and development, particularly in studies involving drug metabolism and pharmacokinetics.
Rizatriptan-d6 benzoate falls under the classification of triptans, which are a group of medications used to treat acute migraine attacks. It is categorized as an anti-migraine agent and is also recognized for its role in studying the effects of deuteration on drug efficacy and metabolism.
The synthesis of rizatriptan-d6 benzoate involves several steps, beginning with the preparation of the parent compound, rizatriptan. The process typically includes:
The improved synthesis method emphasizes reducing dimeric impurities to less than 0.1% while achieving over 99% purity for the final product. The use of deuterated solvents during key steps enhances metabolic tracking in pharmacological studies .
The molecular formula for rizatriptan-d6 benzoate is , indicating it contains 22 carbon atoms, 25 hydrogen atoms (with six hydrogen atoms replaced by deuterium), five nitrogen atoms, and two oxygen atoms .
Rizatriptan-d6 benzoate can undergo several chemical reactions typical for amine-containing compounds:
The stability and reactivity profile of rizatriptan-d6 benzoate are crucial for understanding its behavior in biological systems and its interactions with various enzymes involved in drug metabolism .
Rizatriptan-d6 benzoate exerts its therapeutic effects primarily through agonism at serotonin receptors:
Pharmacological studies indicate that rizatriptan has a rapid onset of action, typically within 30 minutes post-administration, making it effective for acute migraine relief .
Rizatriptan-d6 benzoate serves multiple scientific purposes:
Rizatriptan-d6 benzoate (chemical formula: C₂₂H₁₉D₆N₅O₂; molecular weight: 397.50 g/mol) incorporates six deuterium atoms at the N,N-dimethyl group of the ethanamine side chain, replacing all hydrogen atoms in the dimethylamino moiety (-N(CD₃)₂) [1] [8]. Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct isotopic shifts:
High-Resolution Mass Spectrometry (HRMS) shows a molecular ion peak at m/z 398.32 [M+H]⁺, corresponding to a +6 Da mass shift compared to non-deuterated rizatriptan benzoate (392.28 [M+H]⁺). Fragmentation patterns include key ions at m/z 269.2 (rizatriptan-d6 fragment) and 122.1 (benzoate anion), consistent with C-D bond stability [1] [6].
Table 1: Key NMR Assignments for Rizatriptan-d6 Benzoate
Atom Position | ¹H Shift (δ, ppm) | ¹³C Shift (δ, ppm) | Multiplicity |
---|---|---|---|
N-CH₂ (ethyl) | 3.02 | 54.1 | t |
Indole C3-H | 7.41 | 112.5 | s |
Benzoate C=O | - | 170.2 | - |
-N(CD₃)₂ | - | 42.7 | Quintet |
Deuteration minimally alters rizatriptan’s core pharmacophore but induces subtle physicochemical changes:
No crystallographic data exists for Rizatriptan-d6 benzoate. However, studies of non-deuterated rizatriptan benzoate (US Patent US7777049B2) reveal two polymorphs:
Deuteration may influence crystal lattice energy via altered C-D···O bond strengths (vs. C-H···O), potentially shifting melting points by 1–2°C. Simulated powder X-ray diffraction (PXRD) predicts peak intensity variations at 2θ = 12.8° and 18.5° due to deuterium’s lower neutron scattering cross-section, though experimental validation is pending [2] [8].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0